2-Tert-butyliodanuidylsulfanyl-2-methylpropane

Übersicht

Beschreibung

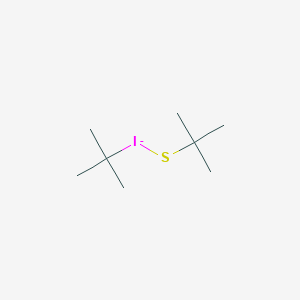

2-Tert-butyliodanuidylsulfanyl-2-methylpropane is a useful research compound. Its molecular formula is C8H18IS- and its molecular weight is 273.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Direct Conversion of tert-Butyl 2-Hydroxyalkyl Sulfides to 1,3-Oxathiolanes

Research by Porter, Saez, and Sandhu (2006) shows that tert-Butyl 2-hydroxyalkyl sulfides, prepared from reactions of epoxides with 2-methylpropane-2-thiol, can be directly converted to 1,3-oxathiolanes. This conversion is facilitated by treatment with pivalaldehyde and boron trifluoride diethyl etherate in the presence of thioanisole, indicating a valuable pathway for synthesizing 1,3-oxathiolanes, which are important in medicinal chemistry and material science (M. Porter, F. Saez, Amandeep K Sandhu, 2006).

Microwave-Assisted Synthesis of Enantiomerically Pure N-(tert-Butylsulfinyl)imines

Collados, Toledano, Guijarro, and Yus (2012) developed a simple, environmentally friendly, and efficient procedure for synthesizing optically pure N-(tert-butylsulfinyl)imines. This method involves microwave-promoted condensation of aldehydes and ketones using (R)-2-methylpropane-2-sulfinamide under solvent-free conditions, highlighting its utility in the rapid and clean synthesis of sulfinyl imines, which are valuable intermediates in organic synthesis (J. Collados, E. Toledano, D. Guijarro, M. Yus, 2012).

Asymmetric Synthesis Using tert-Butanesulfinyl Aldimines and Ketimines

Ellman's group has extensively explored the use of N-tert-butanesulfinyl aldimines and ketimines for the asymmetric synthesis of amines. Their work demonstrates the versatility of these intermediates in synthesizing a wide range of highly enantioenriched amines, including alpha-branched and alpha, alpha-dibranched amines, alpha- and beta-amino acids, 1,2- and 1,3-amino alcohols, and alpha-trifluoromethyl amines. The tert-butanesulfinyl group acts as a chiral directing group and can be readily cleaved post-nucleophilic addition, underscoring the method's efficiency and broad applicability (J. Ellman, T. D. Owens, T. P. Tang, 2002).

Mechanistic Insights on Stereoselective Nucleophilic Addition

Hennum, Fliegl, Gundersen, and Eisenstein (2014) provided mechanistic insights into the stereoselective nucleophilic 1,2-addition to sulfinyl imines. Their study, using DFT computations, elucidates the factors determining diastereomeric ratios in reactions involving (S)-N-benzylidene-2-methylpropane-2-sulfinamide, contributing to a deeper understanding of reaction mechanisms and stereochemical outcomes (Martin Hennum, Heike Fliegl, L. Gundersen, O. Eisenstein, 2014).

Eigenschaften

IUPAC Name |

2-tert-butyliodanuidylsulfanyl-2-methylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18IS/c1-7(2,3)9-10-8(4,5)6/h1-6H3/q-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDFYNXFLLPGUBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S[I-]C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18IS- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30736-07-3 | |

| Record name | Silane, bis(1,1-dimethylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030736073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine](/img/structure/B1587840.png)

![1H-imidazo[4,5-b]pyrazine](/img/structure/B1587860.png)